molecular formula C10H12N2O B1462832 2-(2-Methoxyethyl)-1H-benzo[d]imidazole CAS No. 84700-32-3

2-(2-Methoxyethyl)-1H-benzo[d]imidazole

Cat. No. B1462832
Key on ui cas rn: 84700-32-3
M. Wt: 176.21 g/mol
InChI Key: ZXZMNNDOMUGBJS-UHFFFAOYSA-N
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Patent
US05053408

Procedure details

A mixture of 3.17 g (29.3 mmols) of o-phenylenediamine, 3.75 g (36.0 mmols) of 3-methoxypropionic acid [J. Am. Chem. Soc., 70, 1004 (1948)]and 32 ml of a 4 normal aqueous hydrochloric acid solution was heated under reflux for 14 hours. After cooling, the mixture was neutralized with a 28-30% aqueous ammonia solution. The mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: chloroform/methanol =20/1) to afford 4.74 g (yield: 92%) of 2-(2-methoxyethyl)benzimidazole.
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
[Compound]
Name
(1948)]and
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[CH3:9][O:10][CH2:11][CH2:12][C:13](O)=O.Cl.N>>[CH3:9][O:10][CH2:11][CH2:12][C:13]1[NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=1

Inputs

Step One
Name
Quantity
3.17 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
3.75 g
Type
reactant
Smiles
COCCC(=O)O
Step Two
Name
(1948)]and
Quantity
32 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent: chloroform/methanol =20/1)

Outcomes

Product
Name
Type
product
Smiles
COCCC=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.74 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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